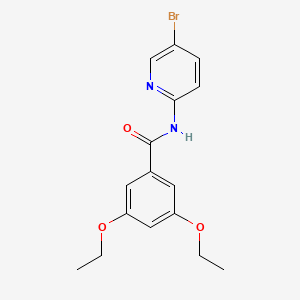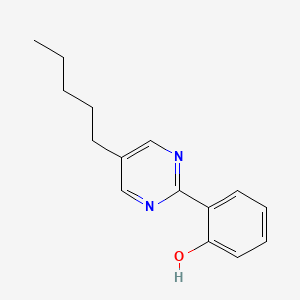![molecular formula C19H26N4O2 B6049444 N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide](/img/structure/B6049444.png)
N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide, also known as MPPOH, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. In
Applications De Recherche Scientifique
N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its potential use in various scientific fields, including medicine, agriculture, and material science. In medicine, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. In agriculture, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In material science, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its potential use as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is not fully understood, but it is believed to be related to its ability to induce apoptosis in cancer cells. Apoptosis is a natural process of programmed cell death that occurs in multicellular organisms. N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to activate caspase-3, a key enzyme involved in the apoptosis pathway, leading to the death of cancer cells. In addition, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to inhibit the activity of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide induces apoptosis by activating caspase-3. In addition, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to inhibit the activity of pro-inflammatory cytokines, reducing inflammation in the body. In agriculture, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have insecticidal properties by disrupting the nervous system of insects. In material science, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its ability to inhibit corrosion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide in lab experiments is its potential as a versatile compound with applications in various fields. Additionally, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide. In medicine, further studies could explore the potential use of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as an anticancer agent in combination with other drugs. In agriculture, research could focus on optimizing the insecticidal properties of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide to make it a more effective alternative to traditional pesticides. In material science, future research could explore the potential use of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as a corrosion inhibitor in various industries. Overall, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has the potential to be a valuable compound in various fields, and further research could lead to new applications and discoveries.
Méthodes De Synthèse
The synthesis of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide involves the reaction of 4-methoxyphenylhydrazine with 3-(octanoylhydrazono)butan-2-one in the presence of acetic acid and ethanol. The resulting compound is then purified through recrystallization to obtain N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as a white solid.
Propriétés
IUPAC Name |
N-[(E)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-4-5-6-7-8-18(24)22-20-13-16-14-21-23-19(16)15-9-11-17(25-2)12-10-15/h9-14H,3-8H2,1-2H3,(H,21,23)(H,22,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMAJXGGUFQKR-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=C(NN=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=C(NN=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6049372.png)
![1-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6049382.png)

![7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049396.png)
![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6049411.png)
![7-(2,3-dimethoxybenzyl)-2-(1-ethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049419.png)

![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B6049458.png)
![1-[(4-bromophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B6049459.png)
![1-(1-azocanyl)-3-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6049482.png)
![(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6049487.png)